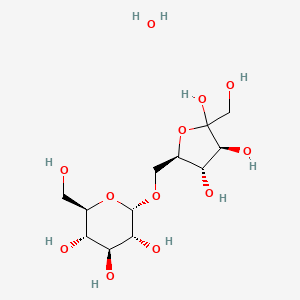

Palatinose monohydrate

Description

The exact mass of the compound Isomaltulose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Palatinose monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palatinose monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isomaltulose: A Non-Cariogenic Sucrose Substitute

Foreword

For researchers, scientists, and drug development professionals dedicated to advancing public health, the quest for sucrose substitutes that do not contribute to dental caries is of paramount importance. This technical guide provides a comprehensive overview of isomaltulose, a disaccharide with the unique characteristic of being a fully digestible carbohydrate that is minimally utilized by oral bacteria. We will delve into the core scientific principles that underpin its non-cariogenic nature, supported by robust evidence from in vitro, in vivo, and clinical studies. This document is designed to be a definitive resource, offering not only a thorough understanding of isomaltulose's mechanism of action but also practical, field-proven insights into the experimental methodologies used to validate its dental health benefits.

The Etiology of Dental Caries: The Culpability of Fermentable Carbohydrates

Dental caries is a multifactorial disease characterized by the demineralization of tooth enamel and dentin by organic acids produced from the bacterial fermentation of dietary carbohydrates.[1] The process is initiated by the formation of a biofilm, or dental plaque, on the tooth surface, which harbors a complex community of microorganisms.[1] When fermentable carbohydrates, particularly sucrose, are consumed, acidogenic bacteria within the plaque, most notably Streptococcus mutans, metabolize these sugars and produce acids, primarily lactic acid. This leads to a rapid decrease in the pH at the tooth surface. When the plaque pH drops below a critical value of approximately 5.7, the enamel begins to demineralize, leading to the initiation of a carious lesion.[2]

Isomaltulose: A Molecular Shift from Sucrose with Profound Implications

Isomaltulose, also known by its chemical name 6-O-α-D-glucopyranosyl-D-fructose, is a structural isomer of sucrose.[3] Both are disaccharides composed of a glucose and a fructose unit. However, the critical distinction lies in the glycosidic bond that links these two monosaccharides. In sucrose, the linkage is an α-1,2-glycosidic bond, whereas in isomaltulose, it is a more stable α-1,6-glycosidic bond.[4][5] This seemingly subtle difference in molecular architecture has profound consequences for its metabolism, both in the human digestive system and by oral microflora.

Physicochemical Properties: A Comparative Analysis

| Property | Sucrose | Isomaltulose |

| Chemical Formula | C12H22O11 | C12H22O11 |

| Glycosidic Bond | α-1,2 | α-1,6 |

| Sweetness (relative to sucrose) | 100% | ~50% |

| Caloric Value | 4 kcal/g | 4 kcal/g |

| Hygroscopicity | High | Very Low |

| Stability | Less stable in acidic conditions | Highly stable |

| Human Digestion | Rapidly hydrolyzed | Slowly hydrolyzed |

This table provides a comparative overview of the key physicochemical properties of sucrose and isomaltulose.

dot

Caption: Chemical structures of sucrose and isomaltulose.

The Non-Cariogenic Mechanism of Isomaltulose: A Story of Molecular Resistance

The non-cariogenic nature of isomaltulose is primarily attributed to the stability of its α-1,6-glycosidic bond, which is highly resistant to enzymatic cleavage by the glucosyltransferases of oral bacteria.[2] This resistance disrupts the key pathological processes of dental caries in two fundamental ways:

-

Inhibition of Acid Production: Oral bacteria, particularly S. mutans, are unable to efficiently metabolize isomaltulose. This drastically reduces the production of lactic acid and other organic acids, thereby preventing the significant drop in plaque pH that is the hallmark of cariogenic sugar consumption.

-

Prevention of Glucan Formation: Sucrose is a unique substrate for bacterial glucosyltransferases, which synthesize extracellular polysaccharides (EPS), or glucans. These sticky glucans are essential for the adhesion of bacteria to the tooth surface and the structural integrity of the cariogenic biofilm.[3] As isomaltulose is not a substrate for these enzymes, it does not contribute to the formation of this adhesive matrix.[3]

dot

Caption: Metabolic fate of sucrose vs. isomaltulose by oral bacteria.

Scientific Evidence: A Triad of Validation

The non-cariogenic properties of isomaltulose are substantiated by a wealth of scientific evidence from in vitro, in vivo, and clinical studies.

In Vitro Studies: Unraveling the Molecular Mechanisms

In vitro studies using oral biofilm models have consistently demonstrated the inability of S. mutans and other cariogenic bacteria to produce significant amounts of acid from isomaltulose. These studies often measure pH changes in the culture medium and the production of insoluble glucans. Research has shown that even strains of S. mutans that can ferment isomaltulose do so at a much slower rate compared to sucrose. Furthermore, isomaltulose has been observed to significantly inhibit the synthesis of insoluble glucan from sucrose by S. mutans.

In Vivo Studies: Real-World Corroboration

Animal studies, primarily in rats infected with S. mutans, have provided compelling in vivo evidence of isomaltulose's low cariogenicity. In these studies, animals fed a diet high in isomaltulose develop significantly fewer and less severe carious lesions compared to those on a high-sucrose diet.[6] In fact, the caries scores in the isomaltulose-fed groups are often comparable to those of the negative control groups.[6]

Plaque pH telemetry is a sophisticated in vivo method that allows for the real-time measurement of pH changes within the dental plaque of human volunteers.[2] Studies using this technique have unequivocally shown that the consumption of isomaltulose-containing foods and beverages does not cause the plaque pH to drop below the critical demineralization threshold of 5.7.[2] In stark contrast, sucrose consumption leads to a rapid and pronounced decrease in plaque pH.[2]

Clinical Studies: Human Trials Confirming Non-Cariogenicity

Clinical trials in human subjects have further solidified the non-cariogenic status of isomaltulose. These studies typically involve controlled dietary interventions where subjects consume snacks or beverages sweetened with either isomaltulose or sucrose. The results consistently show that the isomaltulose groups exhibit significantly lower plaque accumulation and no increase in caries incidence compared to the sucrose groups.[1]

Experimental Protocols for Assessing Cariogenicity

For the rigorous evaluation of sucrose substitutes, standardized and validated experimental protocols are essential. The following are detailed methodologies for key experiments.

In Vitro Cariogenicity Assessment using a Multi-Species Biofilm Model

This protocol provides a framework for assessing the cariogenic potential of a test carbohydrate by measuring pH changes and biofilm formation in a multi-species oral biofilm model.

Step-by-Step Methodology:

-

Preparation of Saliva-Coated Hydroxyapatite (sHA) Discs:

-

Sterilize hydroxyapatite discs.

-

Incubate the sterile discs in filter-sterilized human saliva for 24 hours at 37°C to form an acquired pellicle.[5]

-

-

Inoculum Preparation:

-

Culture a consortium of cariogenic bacteria (e.g., Streptococcus mutans, Streptococcus sobrinus, Lactobacillus acidophilus) in a suitable growth medium.

-

Alternatively, use a microcosm inoculum derived from human saliva to better mimic the complexity of the oral microbiome.[7]

-

-

Biofilm Formation:

-

Place the sHA discs in a 24-well plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Add a defined growth medium supplemented with the test carbohydrate (e.g., 1% isomaltulose), a positive control (e.g., 1% sucrose), and a negative control (no added carbohydrate).

-

Incubate anaerobically at 37°C for a specified period (e.g., 48-96 hours), with periodic changes of the culture medium.[2]

-

-

Data Collection and Analysis:

-

pH Measurement: At regular intervals, measure the pH of the culture medium in each well.

-

Biofilm Quantification: After the incubation period, gently wash the sHA discs to remove non-adherent bacteria. The biofilm can then be quantified by:

-

Crystal Violet Staining: Stain the biofilm with crystal violet, followed by solubilization of the dye and measurement of absorbance.[8]

-

Colony Forming Unit (CFU) Counting: Dislodge the biofilm from the disc by sonication or vortexing, followed by serial dilution and plating to determine the number of viable bacteria.

-

-

Glucan Analysis: Quantify the amount of insoluble glucan produced in the biofilm using established biochemical assays.

-

dot

Caption: Workflow for in vitro cariogenicity assessment.

In Vivo Plaque pH Telemetry

This protocol outlines the standardized procedure for measuring the in vivo acidogenic potential of a test substance in human dental plaque.

Step-by-Step Methodology:

-

Fabrication of Telemetric Device:

-

A custom intraoral appliance (e.g., a partial denture or retainer) is fabricated for each volunteer.

-

A miniaturized pH electrode is embedded within the appliance, positioned to be in contact with the interdental plaque.[4]

-

-

Plaque Accumulation:

-

Volunteers refrain from all oral hygiene practices for a period of 3 to 7 days to allow for the accumulation of a mature dental plaque over the pH electrode.[9]

-

-

Test Procedure:

-

The volunteer inserts the telemetric appliance.

-

A baseline plaque pH is recorded.

-

The volunteer consumes a standardized amount of the test product (e.g., a beverage or food item containing isomaltulose).

-

The plaque pH is continuously monitored and recorded during and for at least 30 minutes following consumption.[4]

-

-

Control Measurement:

-

The plaque is allowed to return to its baseline pH.

-

The volunteer then rinses with a 10% sucrose solution as a positive control to ensure the plaque is metabolically active. This should result in a rapid drop in pH below 5.0.[4]

-

-

Data Analysis:

-

The pH curves generated from the test product and the sucrose control are analyzed.

-

A product is considered non-cariogenic if it does not cause the plaque pH to fall below the critical value of 5.7.[10]

-

Regulatory Status and Health Claims: A Global Recognition of Dental Benefits

The robust body of scientific evidence supporting the non-cariogenic properties of isomaltulose has led to its approval for use in foods and beverages worldwide and the authorization of specific dental health claims.

-

United States Food and Drug Administration (FDA): The FDA has authorized a health claim for isomaltulose in relation to dental caries. According to the Code of Federal Regulations (CFR) Title 21, Section 101.80, isomaltulose is listed as a noncariogenic carbohydrate sweetener.[3][11][12] The authorized claim states that noncariogenic carbohydrate sweeteners "do not promote," "may reduce the risk of," or are "useful in not promoting" dental caries.[13]

-

European Food Safety Authority (EFSA): EFSA has issued a positive scientific opinion on a health claim for isomaltulose related to the maintenance of tooth mineralization.[14] The approved claim states that "Consumption of foods/drinks containing isomaltulose instead of sugar contributes to the maintenance of tooth mineralization."[14]

Applications in Product Formulation: A Versatile and Tooth-Friendly Ingredient

Isomaltulose's favorable physicochemical properties, including its mild sweetness, low hygroscopicity, and high stability, make it a versatile ingredient for a wide range of food and beverage applications. It can be used to fully or partially replace sucrose in products such as:

-

Beverages (including sports drinks and instant powders)

-

Confectionery (chocolates, chewy candies, chewing gum)

-

Baked goods and cereals

-

Dairy products

-

Meal replacements and clinical nutrition products

The use of isomaltulose allows for the development of "tooth-friendly" products that can carry authorized dental health claims, providing a significant advantage in the health and wellness market.

Conclusion: A Scientifically Validated Solution for Oral Health

Isomaltulose stands as a compelling and scientifically validated sucrose substitute for promoting dental health. Its unique molecular structure renders it resistant to fermentation by oral bacteria, thereby preventing the acid production and biofilm formation that are the primary drivers of dental caries. This in-depth technical guide has provided a comprehensive examination of the scientific principles, evidentiary support, and regulatory acceptance of isomaltulose as a non-cariogenic carbohydrate. For researchers, scientists, and drug development professionals, isomaltulose represents a valuable tool in the formulation of foods, beverages, and oral care products that contribute to the maintenance of good oral hygiene and the prevention of dental disease.

References

-

BENEO. (n.d.). Isomaltulose is kind to teeth. Retrieved from [Link]

-

Health Canada. (2022, September 28). Novel Food Information: Isomaltulose (Palatinose™). Retrieved from [Link]

-

BENEO. (n.d.). What is Palatinose™ (Isomaltulose)? Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of sucrose and isomaltulose (Palatinose TM ). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2016, November 15). GRAS Notice 681, Isomaltulose. Retrieved from [Link]

-

BENEO. (2021, October 27). Positive EFSA Claim for isomaltulose in the EU. Retrieved from [Link]

- Sasaki, N., Topitsoglou, V., Takazoe, I., & Frostell, G. (1985). Cariogenicity of isomaltulose (palatinose), sucrose and mixture of these sugars in rats infected with Streptococcus mutans E-49. Swedish Dental Journal, 9(4), 149–155.

-

BENEO. (n.d.). Dental Health – Isomaltulose. Retrieved from [Link]

- Amano, T., Sugiyama, Y., Takeda, H., Mori, A., Ouchi, S., & Goso, Y. (2021). Comparisons of isomaltulose, sucrose, and mixture of glucose and fructose ingestions on postexercise hydration state in young men. European Journal of Nutrition, 60(4), 2119–2128.

-

Federal Register. (2007, September 17). Food Labeling; Health Claims; Dietary Noncariogenic Carbohydrate Sweeteners and Dental Caries. Retrieved from [Link]

- Imfeld, T. (1980). In Vivo Plaque-pH-Telemetry in Children. ASDC journal of dentistry for children, 47(6), 419–424.

- Ooshima, T., Izumitani, A., Takei, T., Fujiwara, T., & Sobue, S. (1990). Plaque formation of dietary isomaltulose in humans. Caries Research, 24(1), 48–51.

- Ooshima, T., Izumitani, A., Sobue, S., Okahashi, N., & Hamada, S. (1983). Non-cariogenicity of the disaccharide palatinose in experimental dental caries of rats. Archives of Oral Biology, 28(9), 805–808.

- Zeng, L., & Burne, R. A. (2021). Comprehensive Mutational Analysis of Sucrose-Metabolizing Pathways in Streptococcus mutans Reveals Novel Roles for the Sucrose Phosphotransferase System Permease. Journal of Bacteriology, 203(12), e00095-21.

-

U.S. Food and Drug Administration. (2007, September 17). Food Labeling; Health Claims; Dietary Noncariogenic Carbohydrate Sweeteners and Dental Caries. Retrieved from [Link]

-

ResearchGate. (n.d.). Flowchart of the static model protocol including the steps to form the cariogenic biofilm and the suggested analyses for biofilm, enamel slab, and culture medium. Retrieved from [Link]

-

PubMed. (2008). Food labeling: health claims; dietary noncariogenic carbohydrate sweeteners and dental caries. Final rule. Retrieved from [Link]

-

Toothfriendly International. (n.d.). pH-Telemetry Testing Guidelines. Retrieved from [Link]

-

European Food Safety Authority. (2021, October 20). Isomaltulose and normal energy-yielding metabolism: evaluation of a health claim pursuant to Article 13(5) of Regulation (EC) No 1924/2006. Retrieved from [Link]

- Valm, A. M. (2019). The Structure of Dental Plaque.

- Lussi, A., & Jaeggi, T. (2008). Erosion--diagnosis and risk factors.

- Featherstone, J. D. (2008). Dental caries: a dynamic disease process. Australian dental journal, 53(3), 286–291.

-

AGRINFO. (2023, November 8). Rejection of a health claim for isomaltulose. Retrieved from [Link]

Sources

- 1. oss.jocpd.com [oss.jocpd.com]

- 2. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eCFR :: 21 CFR 101.80 -- Health claims: dietary noncariogenic carbohydrate sweeteners and dental caries. [ecfr.gov]

- 4. toothfriendly.org [toothfriendly.org]

- 5. researchgate.net [researchgate.net]

- 6. A new method for continuous in vivo pH measurement in saliva and oral biofilm - a comparative pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. toothfriendly.org [toothfriendly.org]

- 10. staging.aapd.org [staging.aapd.org]

- 11. Federal Register :: Food Labeling; Health Claims; Dietary Noncariogenic Carbohydrate Sweeteners and Dental Caries [federalregister.gov]

- 12. Food labeling: health claims; dietary noncariogenic carbohydrate sweeteners and dental caries. Final rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 21 CFR § 101.80 - Health claims: dietary noncariogenic carbohydrate sweeteners and dental caries. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 14. Positive EFSA Claim for isomaltulose in the EU | BENEO [beneo.com]

Fermentation of isomaltulose by intestinal bacteria.

An In-Depth Technical Guide to the Fermentation of Isomaltulose by Intestinal Bacteria

Authored by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and drug development professionals navigating the interface of nutrition, microbiology, and metabolic health, understanding the fate of functional carbohydrates in the human gut is paramount. Isomaltulose, a disaccharide isomer of sucrose, stands out due to its unique physiological properties: a low glycemic index and, critically, its role as a fermentable substrate for the gut microbiota. This guide provides a comprehensive technical overview of the microbial fermentation of isomaltulose, moving beyond a simple summary to explain the underlying mechanisms, the resultant physiological impact, and the robust methodologies required to investigate these processes. Our focus is on the causality behind experimental choices and the validation of protocols, ensuring this document serves as both a foundational reference and a practical handbook for laboratory application.

Isomaltulose: A Unique Substrate for the Gut Microbiome

Isomaltulose (Palatinose™) is a naturally occurring disaccharide found in honey and sugar cane juice, composed of glucose and fructose linked by a robust α-1,6-glycosidic bond.[1][2] Unlike the α-1,2 linkage in sucrose, this bond is hydrolyzed much more slowly by the sucrase-isomaltase enzyme complex in the human small intestine.[3] This slow digestion is the cornerstone of its low glycemic and insulinemic responses.[1][4] Crucially, this incomplete hydrolysis in the proximal small intestine allows a significant portion of ingested isomaltulose to transit to the distal small intestine and colon, where it becomes a valuable substrate for microbial fermentation.[3] This availability for microbial action underpins its classification as a prebiotic ingredient.[5][6][7]

Core Fermentation Dynamics and Microbial Modulation

The arrival of isomaltulose in the colon initiates a selective modulation of the gut microbial ecosystem. Its fermentation is not universal among all gut commensals; rather, it favors the proliferation of specific bacterial taxa equipped with the necessary enzymatic machinery.

Key Microbial Players in Isomaltulose Fermentation

In vivo and in vitro studies have consistently demonstrated that isomaltulose consumption selectively stimulates the growth of beneficial bacteria while suppressing certain opportunistic pathogens.[4][6]

-

Primary Fermenters: Genera such as Faecalibacterium , Bifidobacterium , and Phascolarctobacterium show a notable increase in abundance following isomaltulose supplementation.[2][5] These bacteria are well-known producers of short-chain fatty acids (SCFAs), which are pivotal for host health.

-

Other Beneficiaries: Species within the genera Lactobacillus and Akkermansia have also been associated with isomaltulose metabolism.[5] While lactobacilli tend to preferentially metabolize shorter-chain oligosaccharides like isomaltose, bifidobacteria are adept at fermenting those with a higher degree of polymerization.[8][9]

-

Pathogen Suppression: A corresponding decrease in potentially pathogenic genera, such as Shuttleworthia, has been observed in animal models.[4][6]

This selective pressure reshapes the microbial community, leading to a functional shift in the gut's metabolic output.

Metabolic Pathways and Key End-Products

The fermentation of isomaltulose by competent gut bacteria leads to the production of several key metabolites, most notably Short-Chain Fatty Acids (SCFAs).[5][6][10]

-

Hydrolysis: Bacteria possessing α-1,6-glucosidase activity first hydrolyze isomaltulose into its constituent monosaccharides, glucose and fructose.

-

Glycolysis: These monosaccharides are then catabolized through glycolytic pathways to produce pyruvate.

-

SCFA Synthesis: Pyruvate and other intermediates are subsequently converted into the primary SCFAs: acetate, propionate, and butyrate.[2]

Studies consistently show that isomaltulose fermentation significantly elevates the concentrations of propionate and butyrate .[2][5][6] This specific SCFA profile is of high therapeutic interest due to the distinct physiological roles of these molecules.

Figure 1: Simplified metabolic pathway of isomaltulose fermentation by gut bacteria.

Physiological Consequences of Isomaltulose Fermentation

The metabolic byproducts of isomaltulose fermentation exert profound effects on host physiology, extending beyond the gut.

Impact on Host Metabolism via SCFAs

SCFAs are not merely waste products; they are potent signaling molecules that contribute to metabolic homeostasis.[11]

-

Butyrate: Serves as the primary energy source for colonocytes, enhancing gut barrier integrity.

-

Propionate: Is primarily absorbed and utilized in the liver for gluconeogenesis and has been linked to satiety signaling.

-

Acetate: The most abundant SCFA, enters peripheral circulation and is used as a substrate for cholesterol synthesis and lipogenesis.

The enrichment of propionate and butyrate following isomaltulose fermentation is particularly beneficial, contributing to improved gut health and systemic metabolic regulation.[2]

Modulation of Bile Acid Profiles

Isomaltulose consumption has been shown to alter the pool of secondary bile acids.[5][6] Specifically, it leads to a reduction in lithocholic acid (LCA) and deoxycholic acid (DCA), which are produced from primary bile acids by certain gut bacteria.[5][6][10] Since high levels of these secondary bile acids are associated with gut inflammation and an increased risk of colorectal cancer, their reduction represents a significant health benefit.

The table below summarizes quantitative data from a preclinical study in rats, illustrating the impact of isomaltulose on microbial composition and metabolite production.[5]

| Parameter | Control Group | Isomaltulose Group | Fold Change | Significance |

| Relative Abundance (%) | ||||

| Faecalibacterium | 8.5% | 15.2% | ↑ 1.79x | p < 0.05 |

| Phascolarctobacterium | 3.1% | 6.8% | ↑ 2.19x | p < 0.05 |

| Shuttleworthia | 1.2% | 0.4% | ↓ 3.00x | p < 0.05 |

| Metabolite Concentration (µmol/g) | ||||

| Propionate | 25.4 | 41.2 | ↑ 1.62x | p < 0.05 |

| Butyrate | 18.9 | 32.5 | ↑ 1.72x | p < 0.05 |

| Deoxycholic Acid (DCA) | 1.5 | 0.8 | ↓ 1.88x | p < 0.05 |

Table 1: Summary of changes in gut microbiota and key metabolites following a 5-week isomaltulose intervention in a rat model. Data synthesized from[5].

Methodologies for Investigating Isomaltulose Fermentation

To rigorously assess the prebiotic potential of isomaltulose, a multi-faceted experimental approach is required. The following protocols provide a self-validating system for in vitro analysis.

Experimental Workflow Overview

The logical flow of an investigation involves setting up a controlled fermentation, followed by parallel analysis of the microbial community and its metabolic output.

Figure 2: High-level experimental workflow for in vitro fermentation studies.

Protocol: In Vitro Batch Fermentation Model

This protocol describes a controlled batch fermentation to simulate carbohydrate fermentation in the human colon.

Causality: An in vitro model provides a cost-effective, high-throughput method to screen for prebiotic activity by controlling for host factors and directly observing microbial responses to a specific substrate.[4]

-

Preparation of Fecal Inoculum:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Immediately place samples in an anaerobic container (e.g., with an AnaeroGen™ sachet).

-

Within 2 hours, homogenize the sample (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution containing a reducing agent (e.g., 0.05% L-cysteine).

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare a basal medium mimicking the colonic environment (containing peptone water, yeast extract, salts, and a reducing agent).

-

Dispense the medium into sterile fermentation vessels (e.g., serum bottles) inside an anaerobic chamber.

-

Add the test substrate (Isomaltulose, e.g., 1% w/v) and a negative control (e.g., no additional carbohydrate) or a positive control (e.g., Fructo-oligosaccharides).

-

Inoculate each vessel with the prepared fecal slurry (e.g., 10% v/v).

-

Seal the vessels and incubate at 37°C with gentle agitation.

-

-

Sampling:

-

Collect samples at baseline (T=0) and subsequent time points (e.g., 12, 24, 48 hours).

-

For each sample, aliquot a portion for DNA extraction (store at -80°C) and centrifuge the remainder to collect the supernatant for metabolite analysis (store at -80°C).

-

Protocol: 16S rRNA Gene Sequencing for Microbiota Analysis

This method identifies and quantifies the bacterial taxa present in the fermentation samples.[12][13]

Causality: 16S rRNA gene sequencing targets a gene present in all bacteria but contains hypervariable regions that allow for taxonomic classification, providing a comprehensive profile of the microbial community without the need for culturing.[12][13]

-

DNA Extraction:

-

Use a commercially available kit optimized for microbial DNA from fecal/slurry samples (e.g., QIAamp PowerFecal Pro DNA Kit).

-

Include a bead-beating step to ensure efficient lysis of gram-positive bacteria.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

Library Preparation and Sequencing:

-

Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with Illumina adapter overhangs.

-

Purify the PCR products (amplicons).

-

Perform a second PCR to attach dual indices and sequencing adapters.

-

Purify, quantify, and pool the indexed libraries.

-

Sequence the pooled library on an Illumina MiSeq or NovaSeq platform. Full-length 16S sequencing using platforms like PacBio or MinION can provide species-level resolution.[14][15]

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads (e.g., using FASTQC, Trimmomatic).

-

Denoise, merge (if paired-end), and cluster reads into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) using pipelines like DADA2 or QIIME2.

-

Assign taxonomy to the representative sequences using a reference database (e.g., SILVA, Greengenes).

-

Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to assess changes in the microbial community structure.

-

Protocol: SCFA Quantification by GC-MS

This protocol provides absolute quantification of acetate, propionate, and butyrate in fermentation supernatants.[16]

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique that separates volatile compounds (like SCFAs after derivatization) and identifies them based on their mass-to-charge ratio, providing high sensitivity and specificity for quantification.[16][17]

-

Sample Preparation and Derivatization:

-

Thaw fermentation supernatants on ice.

-

Add an internal standard solution (e.g., isotopically labeled SCFAs) to each sample and to a set of calibration standards.

-

Acidify the samples (e.g., with hydrochloric acid) to protonate the SCFAs.

-

Extract the SCFAs into an organic solvent (e.g., diethyl ether).

-

Derivatize the extracted SCFAs to make them more volatile and thermally stable (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC column suitable for fatty acid analysis (e.g., DB-5ms).

-

Run a temperature gradient program to separate the SCFA derivatives.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect specific ions for each SCFA and its internal standard, maximizing sensitivity.

-

-

Data Analysis:

-

Generate a calibration curve for each SCFA by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Calculate the concentration of each SCFA in the unknown samples using the regression equation from the calibration curve.

-

Conclusion and Future Directions

The fermentation of isomaltulose by the intestinal microbiota represents a clear example of a targeted nutritional intervention with demonstrable prebiotic effects. Its consumption selectively fosters the growth of beneficial, SCFA-producing bacteria, leading to a healthier metabolic state characterized by increased butyrate and propionate levels and a favorable shift in the bile acid pool.[2][5][6] This cascade of effects underscores the potential of isomaltulose in functional foods and clinical nutrition for managing metabolic health.

Future research should focus on human intervention studies to validate the findings from preclinical and in vitro models. Investigating the inter-individual variability in response to isomaltulose, potentially linked to baseline microbiome composition, will be crucial for developing personalized nutrition strategies.[1] Furthermore, multi-omics approaches integrating metagenomics, metatranscriptomics, and metabolomics will provide a more complete picture of the functional changes induced by isomaltulose fermentation.

References

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). Molecules. [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). National Institutes of Health (NIH). [Link]

-

PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program. (2022). Frontiers in Nutrition. [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). PubMed. [Link]

-

Isomaltulose affects the species diversity of gut microbiota. (n.d.). ResearchGate. [Link]

-

Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats. (2021). MDPI. [Link]

-

Isomaltulose. (n.d.). Wikipedia. [Link]

-

Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria. (2012). ResearchGate. [Link]

- Fermentation of isomaltulose. (2008).

-

Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria. (2012). Applied and Environmental Microbiology. [Link]

-

Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity. (2025). National Institutes of Health (NIH). [Link]

-

Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (2022). Analytical Chemistry. [Link]

-

Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

-

16S Ribosomal RNA Sequencing for Gut Microbiota Genomics Analysis. (n.d.). Creative Biolabs. [Link]

-

Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2021). PubMed Central. [Link]

-

16S and ITS rRNA Sequencing. (n.d.). Illumina. [Link]

-

Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. (2017). PubMed Central. [Link]

-

Analysis and quantification of short-chain fatty acids in fermentation processes. (n.d.). V&F. [Link]

-

16S rRNA gene sequence analysis of human gut microbiota. (2019). ResearchGate. [Link]

Sources

- 1. Frontiers | PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Isomaltulose - Wikipedia [en.wikipedia.org]

- 4. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of isomalto-oligosaccharides by Lactobacillus reuteri and bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 16S Ribosomal RNA Sequencing for Gut Microbiota Genomics Analysis - Creative Biolabs [creative-biolabs.com]

- 13. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 14. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]

Methodological & Application

Application Notes and Protocols for Utilizing Palatinose™ Monohydrate in Glycemic Response Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palatinose™ (generic name: isomaltulose) is a disaccharide carbohydrate composed of glucose and fructose, naturally present in honey and sugarcane extracts.[1] It is manufactured on a large scale by the enzymatic rearrangement of sucrose, where the α-1,2-glycosidic bond between glucose and fructose is altered to a more stable α-1,6 linkage.[2][3] This structural difference is the cornerstone of its unique physiological properties. Unlike rapidly digested sugars, Palatinose™ is a fully digestible, yet slowly released carbohydrate.[2] This characteristic results in a lower and more sustained rise in blood glucose and insulin levels compared to sucrose, making it a subject of significant interest in nutrition science and for the development of foods and therapeutics aimed at managing glycemic control.[1][4][5]

The study of glycemic response is critical for addressing metabolic disorders such as insulin resistance, type 2 diabetes, and obesity.[6] These application notes provide a comprehensive guide for designing and executing robust clinical trials to investigate the glycemic and insulinemic effects of Palatinose™ monohydrate, adhering to international standards and best practices.

Section 1: Scientific Background & Mechanism of Action

The Unique α-1,6-Glycosidic Bond

The key to Palatinose's™ functionality lies in its molecular structure. Sucrose features an α-1,2-glycosidic bond, which is readily and rapidly cleaved by sucrase-isomaltase enzymes in the upper small intestine. In contrast, the α-1,6-glycosidic bond in Palatinose™ is significantly more stable and is hydrolyzed much more slowly by the same enzymes.[3] This enzymatic process is estimated to be 4 to 5 times slower than that for sucrose.[3]

Enzymatic Digestion and Absorption

Due to the slow hydrolysis, the digestion and subsequent absorption of Palatinose's™ constituent monosaccharides (glucose and fructose) occur slowly and extend along the entire length of the small intestine.[3][4] This contrasts sharply with high-glycemic carbohydrates, which are typically absorbed rapidly in the proximal (upper) section of the small intestine.[3] Despite its slow digestion, Palatinose™ is fully digestible, providing the same caloric energy as sucrose (4 kcal/g).[2][3]

Physiological Consequences

The slow and sustained release of glucose into the bloodstream leads to several key metabolic benefits:

-

Lower Glycemic and Insulinemic Response: Ingestion of Palatinose™ results in a significantly lower and blunted postprandial rise in both blood glucose and insulin compared to sucrose.[1][4][5] Its Glycemic Index (GI) is approximately 32, classifying it as a low-GI carbohydrate (GI < 55), whereas sucrose has a GI of about 67.[1] Studies in various populations, including healthy, overweight, and diabetic individuals, consistently confirm this effect.[1][7]

-

Sustained Energy Supply: The gradual absorption provides a more balanced and prolonged energy supply, avoiding the "sugar rush" and subsequent crash associated with high-GI sugars.[2][3]

-

Incretin Hormone Modulation: The arrival of carbohydrates in the more distal parts of the intestine stimulates the release of the incretin hormone GLP-1, which plays a role in enhancing insulin secretion and improving glucose homeostasis.[1][6]

Regulatory Status and Safety

Palatinose™ (isomaltulose) is recognized for its safety by major regulatory bodies worldwide. It holds Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA) and is approved as a novel food in the European Union.[1][2][8][9] Its history of safe use in Japan dates back to 1985.[2]

Section 2: Designing a Robust Glycemic Response Clinical Trial

A well-designed clinical trial is paramount for accurately quantifying the glycemic benefits of Palatinose™. The gold standard is a randomized, controlled, crossover study design.

Study Objectives and Endpoints

-

Primary Endpoints:

-

Incremental Area Under the Curve (iAUC) for Blood Glucose: The primary measure of the total glycemic response over a defined period (typically 2 hours).

-

Incremental Area Under the Curve (iAUC) for Serum Insulin: To quantify the corresponding insulinemic response.

-

-

Secondary Endpoints:

-

Peak Blood Glucose Concentration (Cmax): The maximum observed blood glucose level.

-

Time to Peak Concentration (Tmax): The time at which Cmax is reached.

-

Subjective measures of satiety and energy levels using validated visual analog scales (VAS).

-

Subject Selection and Criteria

The choice of study population depends on the research question. Participants could be healthy adults, individuals with prediabetes, or those with type 2 diabetes.[1]

| Criterion | Inclusion | Exclusion | Justification |

| Age | 18-65 years | <18 or >65 years | To ensure a metabolically stable adult population and avoid confounding effects of aging. |

| BMI | 18.5-29.9 kg/m ² | <18.5 or ≥30 kg/m ² | To reduce variability in glucose metabolism associated with underweight or obese status. |

| Health Status | Generally healthy, non-smokers | Diagnosed diabetes (unless it's the target pop.), cardiovascular, renal, or liver disease. | To ensure that the observed glycemic response is not influenced by underlying disease states. |

| Medications | None that affect glucose metabolism | Use of corticosteroids, beta-blockers, etc. | To prevent drug-induced alterations in glycemic control. |

| Dietary Habits | Stable dietary habits | Following a restrictive diet (e.g., ketogenic), known food allergies. | To ensure baseline dietary patterns do not confound the results. |

Control and Test Products

Adherence to the international standard for GI determination, ISO 26642:2010, is crucial for comparability and validity.[10][11][12]

-

Test Product: A beverage or food containing a precisely measured amount of Palatinose™ monohydrate that provides 50 grams of available carbohydrate.[10][13]

-

Reference Product (Control): A solution containing 50 grams of anhydrous glucose dissolved in water.[13][14] This serves as the reference standard with a GI of 100.

-

Control Product (Comparative): To compare Palatinose™ directly with common sugars, a third arm using a beverage with 50 grams of sucrose can be included.[6][15]

-

Matching: All test beverages should be matched for volume (e.g., 250-300 mL), temperature, and, if possible, palatability to minimize sensory biases.[6][13]

Study Design

A randomized, double-blind, crossover design is the most rigorous approach. This design minimizes inter-individual variability because each participant acts as their own control.

-

Randomization: Participants are randomly assigned to a sequence of test products.

-

Blinding: If possible, both participants and researchers should be blinded to the identity of the test product to prevent bias.

-

Washout Period: A washout period of at least 7 days between test sessions is necessary to ensure that the effects of one test product do not carry over to the next.[6]

Sources

- 1. Isomaltulose - Wikipedia [en.wikipedia.org]

- 2. balafive.com [balafive.com]

- 3. What is Palatinose™ (Isomaltulose)? | BENEO [beneo.com]

- 4. nutritionaloutlook.com [nutritionaloutlook.com]

- 5. Novel findings on the metabolic effects of the low glycaemic carbohydrate isomaltulose (Palatinose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. fda.gov [fda.gov]

- 9. FDA grants GRAS status to Palatinose sugar replacer [foodnavigator.com]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. Potential contributions of the methodology to the variability of glycaemic index of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. cambridge.org [cambridge.org]

- 14. jmatonline.com [jmatonline.com]

- 15. Palatinose-blended sugar compared with sucrose: different effects on insulin sensitivity after 12 weeks supplementation in sedentary adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Investigating the Therapeutic Potential of Palatinose Monohydrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Introduction: A New Carbohydrate Paradigm for NAFLD Research

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by excessive fat accumulation in the liver, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] With its prevalence escalating in parallel with obesity and type 2 diabetes, the need for effective therapeutic and preventative strategies is critical.[3][4] Insulin resistance is a cornerstone of NAFLD pathophysiology, driving increased de novo lipogenesis and fat accumulation in the liver.[5][6][7] This has shifted research focus towards dietary components that can modulate glycemic control and lipid metabolism.

Palatinose™ (isomaltulose) monohydrate, a disaccharide composed of glucose and fructose, presents a compelling tool for NAFLD research. Unlike its isomer sucrose, which has an α-1,2-glucosidic bond, Palatinose possesses a more stable α-1,6-glucosidic linkage.[8] This structural difference results in its slow, yet complete, digestion and absorption in the small intestine.[8][9][10] The consequent low-glycemic and low-insulinemic response makes Palatinose an ideal carbohydrate to investigate the impact of controlled glucose release on the metabolic dysregulation underlying NAFLD.[9][11]

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for utilizing Palatinose monohydrate in preclinical NAFLD studies, designed for researchers, scientists, and drug development professionals.

Scientific Rationale: The Mechanistic Underpinnings of Palatinose in Mitigating NAFLD

The therapeutic potential of Palatinose in the context of NAFLD is multifactorial, stemming from its unique physiological properties that counteract key drivers of the disease.

-

Modulation of Glycemic Response and Insulin Sensitivity: The slow hydrolysis of Palatinose leads to a blunted and sustained glucose release into the bloodstream. This avoids the sharp postprandial spikes in blood glucose and insulin typically seen with sucrose or glucose consumption.[8][9][11] By reducing hyperinsulinemia, Palatinose may downregulate the insulin-driven synthesis of fatty acids in the liver, a primary contributor to steatosis.[11][12] Studies have demonstrated that isomaltulose improves insulin resistance in patients with NAFLD, a critical factor in disease progression.[5][13]

-

Regulation of Hepatic Lipid Metabolism: Beyond its effects on insulin, Palatinose has been shown to directly influence gene expression related to lipid metabolism. Research in animal models suggests that diets containing Palatinose can increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-α), a master regulator of fatty acid β-oxidation.[14][15] Concurrently, it may reduce the expression of lipogenic genes, such as sterol regulatory-element binding protein-1c (SREBP-1c), thereby shifting the liver's metabolic state from fat storage to fat burning.[12][15][16]

-

Impact on the Gut-Liver Axis: Emerging evidence highlights the role of the gut microbiome in NAFLD pathogenesis.[17][18][19] The slow digestion of Palatinose allows it to reach more distal parts of the small intestine, potentially acting as a prebiotic to modulate the gut microbiota.[20] Prebiotics can enhance intestinal barrier function, reduce the translocation of bacterial endotoxins (like LPS) to the liver, and decrease subsequent inflammatory signaling via pathways like Toll-like receptor 4 (TLR4), thereby mitigating hepatic inflammation.[20][21]

Proposed Signaling Pathway of Palatinose in NAFLD

Caption: Proposed mechanism of Palatinose in ameliorating NAFLD.

Experimental Design & Preclinical Models

A robust preclinical study design is paramount for evaluating the effects of Palatinose on NAFLD. The C57BL/6J mouse is a widely used and appropriate strain due to its susceptibility to diet-induced obesity, insulin resistance, and NAFLD.[22][23][24]

Diet-Induced NAFLD Model

The most common approach is the use of a high-fat diet (HFD), often supplemented with simple sugars, to mimic the dietary patterns contributing to human NAFLD.[23][25][26][27] A study duration of 8-16 weeks is typically sufficient to induce significant steatosis and metabolic dysfunction.

Table 1: Sample Diet Compositions for NAFLD Study

| Component | Control Diet (CD) | High-Fat Diet (HFD) - Sucrose | HFD - Palatinose |

| Source of Calories | |||

| Fat (% kcal) | 10% | 45 - 60% | 45 - 60% |

| Protein (% kcal) | 20% | 20% | 20% |

| Carbohydrate (% kcal) | 70% | 20 - 35% | 20 - 35% |

| Carbohydrate Source | Corn Starch, Sucrose | Sucrose | Palatinose Monohydrate |

| Fat Source | Soybean Oil | Lard, Butterfat | Lard, Butterfat |

Rationale: The HFD-Sucrose group serves as the positive control, representing a diet known to induce NAFLD. The HFD-Palatinose group is the experimental group, where Palatinose isocalorically replaces sucrose to isolate the effect of the carbohydrate source. The Control Diet group provides a healthy baseline.

Core Protocols: A Step-by-Step Guide

Experimental Workflow Overview

Caption: Typical experimental workflow for a preclinical NAFLD study.

Protocol 1: Preparation and Administration of Palatinose Monohydrate

This protocol details the administration of Palatinose via oral gavage, a precise dosing method.[28] Alternatively, Palatinose can be incorporated directly into the diet formulation as shown in Table 1.

Materials:

-

Palatinose monohydrate powder

-

Sterile deionized water or saline

-

Weigh scale

-

Appropriately sized syringe (e.g., 1 mL)

-

20-22 gauge, 1.5-inch curved, ball-tipped gavage needle for adult mice[29][30]

Procedure:

-

Calculate Dosage: Determine the desired dose (e.g., 1-2 g/kg body weight). Calculate the volume to administer based on a concentration that is easily soluble and within safe volume limits for mice (typically ≤ 10 mL/kg).[29][31]

-

Prepare Solution: Weigh the required amount of Palatinose monohydrate and dissolve it in the appropriate volume of sterile water. Ensure it is fully dissolved. Prepare fresh daily.

-

Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely.[31]

-

Measure Insertion Depth: Pre-measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to prevent stomach perforation.[30][31]

-

Gavage Administration:

-

Position the mouse vertically.

-

Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[30]

-

The needle should pass smoothly down the esophagus; the mouse may exhibit swallowing motions. If resistance is met, stop immediately and reposition. [31][32]

-

Once the needle is in place, dispense the solution slowly and steadily.

-

Remove the needle in a smooth, swift motion.[29]

-

-

Monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[29]

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is a critical assay to assess how effectively the animals clear a glucose load from their blood, providing a functional measure of insulin sensitivity.[33][34]

Materials:

-

Glucometer and test strips

-

Sterile 20% D-glucose solution in saline

-

Insulin syringes

-

Restraining device

Procedure:

-

Fasting: Fast the mice for 4-6 hours in the morning. Ensure free access to water.[35][36]

-

Baseline Glucose (Time 0): Obtain a baseline blood glucose reading. Gently nick the tail vein with a sterile lancet and apply a small drop of blood to the glucometer strip.

-

Glucose Administration: Weigh each mouse to calculate the precise volume for injection. Administer the D-glucose solution intraperitoneally (IP) at a dose of 1-2 g/kg body weight.[14][36] Start a timer immediately.

-

Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.[14][36]

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each experimental group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.

Protocol 3: Biochemical Analysis of NAFLD Markers

Biochemical markers in serum and liver tissue provide quantitative data on liver damage and steatosis.

Procedure:

-

Sample Collection: At the study endpoint, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animal and immediately excise the liver. Weigh the liver and snap-freeze a portion in liquid nitrogen for biochemical analysis, and fix another portion for histology.

-

Serum Analysis: Centrifuge the collected blood to separate the serum. Use commercial assay kits to measure levels of:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Triglycerides (TG)

-

Total Cholesterol (TC)

-

-

Liver Lipid Analysis: Homogenize a pre-weighed portion of the frozen liver tissue. Extract total lipids using a standard method (e.g., Folch or Bligh-Dyer) and quantify triglyceride content using a commercial kit. Normalize the result to the weight of the liver tissue used.

Table 2: Expected Changes in Biochemical Markers in a NAFLD Model

| Marker | Expected Outcome in HFD-Sucrose Group (vs. Control) | Desired Therapeutic Outcome in HFD-Palatinose Group (vs. HFD-Sucrose) |

| Serum ALT | Significantly Increased[37][38] | Significantly Decreased |

| Serum AST | Increased[37][38] | Decreased |

| Serum Triglycerides | Increased | Decreased |

| Liver Triglycerides | Significantly Increased[14][15] | Significantly Decreased |

| Body Weight | Increased | Attenuated Increase |

| Liver Weight | Increased | Decreased |

Protocol 4: Histopathological Evaluation of Liver Tissue

Histology is the gold standard for assessing the key features of NAFLD: steatosis, inflammation, and hepatocyte ballooning.[1][2][39]

Materials:

-

10% Neutral Buffered Formalin (NBF)

-

Optimal Cutting Temperature (OCT) compound

-

Hematoxylin and Eosin (H&E) stains

-

Oil Red O stain

-

Microscope

Procedure:

-

Fixation and Processing:

-

For H&E: Fix a lobe of the liver in 10% NBF for 24-48 hours. Process the tissue through graded alcohols and xylene, embed in paraffin, and cut 4-5 µm sections.[14]

-

For Oil Red O: Embed a fresh piece of liver in OCT compound and snap-freeze. Cut 8-10 µm cryosections. This is crucial as lipid is lost during paraffin processing.

-

-

Staining:

-

H&E Staining: Stain paraffin sections with H&E to visualize overall liver architecture, inflammatory cell infiltrates, and hepatocyte ballooning (swollen, pale hepatocytes).[14][40]

-

Oil Red O Staining: Stain frozen sections with Oil Red O, which specifically stains neutral lipids (triglycerides) red, allowing for direct visualization and quantification of steatosis (lipid droplets).[14]

-

-

Microscopic Evaluation:

-

Examine the slides under a microscope.

-

Steatosis: Assess the percentage of hepatocytes containing lipid droplets.

-

Inflammation: Identify and score lobular inflammatory foci.

-

Ballooning: Look for enlarged, rarefied hepatocytes, a sign of cell injury.

-

A pathologist can perform a blinded evaluation using the NAFLD Activity Score (NAS) system for a semi-quantitative assessment.

-

Data Interpretation & Trustworthiness

The success of a study hinges on rigorous data interpretation. In a well-controlled experiment:

-

HFD-Sucrose Group: Should exhibit significant weight gain, impaired glucose tolerance (high AUC in IPGTT), elevated serum ALT/AST and lipids, and marked steatosis on histology compared to the control group. This validates the disease model.

-

HFD-Palatinose Group: The key comparison is against the HFD-Sucrose group. A positive therapeutic effect would be demonstrated by:

Conclusion

Palatinose monohydrate serves as a unique and valuable tool for dissecting the role of carbohydrate metabolism in the pathogenesis of NAFLD. Its slow-release properties allow researchers to investigate the metabolic benefits of maintaining stable glycemia and insulinemia. The protocols outlined in this guide provide a robust framework for inducing a relevant disease model and systematically evaluating the biochemical, functional, and histological effects of Palatinose. Such studies are essential for advancing our understanding of NAFLD and developing novel, diet-based therapeutic strategies.

References

-

Research on the Therapeutic Effect and Mechanism of Stir-Roasted Deer Velvet Antler with Ghee on Non-Alcoholic Fatty Liver Disease. (n.d.). MDPI. Retrieved from [Link]

-

No Difference in Liver Damage Induced by Isocaloric Fructose or Glucose in Mice with a High-Fat Diet. (2024). MDPI. Retrieved from [Link]

-

Brunt, E. M., Janney, C. G., Di Bisceglie, A. M., Neuschwander-Tetri, B. A., & Bacon, B. R. (2010). Histopathology of nonalcoholic fatty liver disease. World Journal of Gastroenterology, 16(42), 5286–5296. Retrieved from [Link]

-

Auguste, S., Al-Khabouri, S., & Hugill, A. (2021). Revisited guidelines for metabolic tolerance tests in mice. Nature Metabolism, 3(11), 1445–1450. Retrieved from [Link]

-

Effects of a novel palatinose based enteral formula (MHN-01) carbohydrate-adjusted fluid diet in improving the metabolism of carbohydrates and lipids in patients with esophageal cancer complicated by diabetes mellitus. (n.d.). PubMed. Retrieved from [Link]

-

A simple method for inducing nonalcoholic steatohepatitis with fibrosis. (n.d.). PMC. Retrieved from [Link]

-

Oral administration of palatinose vs sucrose improves hyperglycemia in normal C57BL/6J mice. (n.d.). PubMed. Retrieved from [Link]

-

Alizadeh, A., et al. (2021). Biochemical markers and lipid profile in nonalcoholic fatty liver disease patients in the PERSIAN Guilan cohort study (PGCS), Iran. Journal of Family Medicine and Primary Care, 10(1), 346–351. Retrieved from [Link]

-

Impact of gut microbiota on nonalcoholic fatty liver disease: insights from a leave-one-out cross-validation study. (n.d.). NIH. Retrieved from [Link]

-

Effects of isomaltulose on insulin resistance and metabolites in patients with non-alcoholic fatty liver disease: A metabolomic analysis. (n.d.). NIH. Retrieved from [Link]

-

UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). University of British Columbia. Retrieved from [Link]

-

Brunt, E. M., Janney, C. G., Di Bisceglie, A. M., Neuschwander-Tetri, B. A., & Bacon, B. R. (2010). Histopathology of nonalcoholic fatty liver disease. Washington University School of Medicine Digital Commons@Becker. Retrieved from [Link]

-

Diagnostic Modalities of Non-Alcoholic Fatty Liver Disease: From Biochemical Biomarkers to Multi-Omics Non-Invasive Approaches. (n.d.). MDPI. Retrieved from [Link]

-

A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (n.d.). NIH. Retrieved from [Link]

-

The Development of Nonalcoholic Fatty Liver Disease and Metabolic Syndromes in Diet-Induced Rodent Models. (n.d.). MDPI. Retrieved from [Link]

-

Guidelines and Considerations for Metabolic Tolerance Tests in Mice. (2016). ResearchGate. Retrieved from [Link]

-

Effects of isomaltulose on insulin resistance and metabolites in patients with non-alcoholic fatty liver disease: A metabolomic analysis. (2018). ResearchGate. Retrieved from [Link]

-

The links between the gut microbiome and non-alcoholic fatty liver disease (NAFLD). (n.d.). PMC. Retrieved from [Link]

-

Palatinose's Slow-Release Carbohydrate Mechanism Explored. (2010). Nutritional Outlook. Retrieved from [Link]

-

The Anti-Obesity Effect of the Palatinose-Based Formula Inslow is Likely due to an Increase in the Hepatic PPAR-α and Adipocyte PPAR-γ Gene Expressions. (n.d.). J-Stage. Retrieved from [Link]

-

Isomaltulose. (n.d.). Wikipedia. Retrieved from [Link]

-

Studies on absorption and metabolism of palatinose (isomaltulose) in rats. (n.d.). PubMed. Retrieved from [Link]

-

Gut Microbiota and Lifestyle Interventions in NAFLD. (n.d.). MDPI. Retrieved from [Link]

-

Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice. (n.d.). PMC. Retrieved from [Link]

-

Biochemical assessment of metabolic associated fatty liver disease. (2021). ResearchGate. Retrieved from [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC. Retrieved from [Link]

-

Improved effect of palatinose syrup bioconverted from sucrose on hyperglycemia and regulation of hepatic lipogenesis in male C57BL/6J mice. (n.d.). PubMed. Retrieved from [Link]

-

Histopathology of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis. (n.d.). PDF. Retrieved from [Link]

-

IP Glucose Tolerance Test in Mouse. (2020). Protocols.io. Retrieved from [Link]

-

Nonalcoholic fatty liver disease: Diagnostic biomarkers. (n.d.). PMC. Retrieved from [Link]

-

Role of Insulin Resistance in MAFLD. (n.d.). MDPI. Retrieved from [Link]

-

Molecular Mechanism Pathways of Natural Compounds for the Treatment of Non-Alcoholic Fatty Liver Disease. (n.d.). MDPI. Retrieved from [Link]

-

The glucose tolerance test in mice: Sex, drugs and protocol. (n.d.). PMC. Retrieved from [Link]

-

Gut microbiome in non-alcoholic fatty liver disease. (n.d.). Frontiers. Retrieved from [Link]

-

Effect of palatinose–sucrose mixture on the expression level of metabolic syndrome‐related proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis. (n.d.). PMC. Retrieved from [Link]

-

SOP: Mouse Oral Gavage. (2017). Virginia Tech IACUC. Retrieved from [Link]

-

Experimental models of non-alcoholic fatty liver disease in rats. (2014). World Journal of Gastroenterology. Retrieved from [Link]

-

Animal Models of Nonalcoholic Fatty Liver Disease—A Starter's Guide. (2017). MDPI. Retrieved from [Link]

-

Mechanisms of NAFLD development and therapeutic strategies. (n.d.). PMC. Retrieved from [Link]

-

Role of Insulin Resistance in the Development of Nonalcoholic Fatty Liver Disease in People With Type 2 Diabetes. (n.d.). Universidad Nacional de Formosa. Retrieved from [Link]

-

Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models. (n.d.). MDPI. Retrieved from [Link]

-

Role of the Gut Microbiota in Regulating Non-alcoholic Fatty Liver Disease in Children and Adolescents. (n.d.). Frontiers. Retrieved from [Link]

-

Unraveling the link between insulin resistance and Non-alcoholic fatty liver disease (or metabolic dysfunction-associated steatotic liver disease): A Narrative Review. (2023). PMC. Retrieved from [Link]

-

Dietary palatinose and oleic acid ameliorate disorders of glucose and lipid metabolism in Zucker fatty rats. (n.d.). PubMed. Retrieved from [Link]

-

Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models. (n.d.). PMC. Retrieved from [Link]

-

Effect of a novel palatinose-based liquid balanced formula (MHN-01) on glucose and lipid metabolism in male Sprague-Dawley rats after short- and long-term ingestion. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. secyt.unf.edu.ar [secyt.unf.edu.ar]

- 5. Effects of isomaltulose on insulin resistance and metabolites in patients with non-alcoholic fatty liver disease: A metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Insulin Resistance in MAFLD | MDPI [mdpi.com]

- 7. Unraveling the link between insulin resistance and Non-alcoholic fatty liver disease (or metabolic dysfunction-associated steatotic liver disease): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nutritionaloutlook.com [nutritionaloutlook.com]

- 9. Oral administration of palatinose vs sucrose improves hyperglycemia in normal C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on absorption and metabolism of palatinose (isomaltulose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a novel palatinose-based liquid balanced formula (MHN-01) on glucose and lipid metabolism in male Sprague-Dawley rats after short- and long-term ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary palatinose and oleic acid ameliorate disorders of glucose and lipid metabolism in Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Anti-Obesity Effect of the Palatinose-Based Formula Inslow is Likely due to an Increase in the Hepatic PPAR-α and Adipocyte PPAR-γ Gene Expressions [jstage.jst.go.jp]

- 16. Improved effect of palatinose syrup bioconverted from sucrose on hyperglycemia and regulation of hepatic lipogenesis in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of gut microbiota on nonalcoholic fatty liver disease: insights from a leave-one-out cross-validation study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Gut microbiome in non-alcoholic fatty liver disease [frontiersin.org]

- 20. The links between the gut microbiome and non-alcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Role of the Gut Microbiota in Regulating Non-alcoholic Fatty Liver Disease in Children and Adolescents [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. wjgnet.com [wjgnet.com]

- 28. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. animalcare.ubc.ca [animalcare.ubc.ca]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 31. iacuc.wsu.edu [iacuc.wsu.edu]

- 32. ouv.vt.edu [ouv.vt.edu]

- 33. Revisited guidelines for metabolic tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. IP Glucose Tolerance Test in Mouse [protocols.io]

- 36. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Biochemical markers and lipid profile in nonalcoholic fatty liver disease patients in the PERSIAN Guilan cohort study (PGCS), Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 41. mdpi.com [mdpi.com]

Application Notes & Protocols: Evaluating Palatinose™ Monohydrate for Glycemic Control in Canine Nutrition

Abstract

The rising prevalence of metabolic disorders, such as obesity and diabetes mellitus in the canine population, has amplified the need for advanced nutritional strategies.[1] Functional carbohydrates that modulate postprandial glycemic response are of significant interest. This document provides a comprehensive technical guide for researchers on the application of Palatinose™ (isomaltulose) monohydrate in canine nutrition. It details the scientific rationale, experimental design considerations, and validated protocols for assessing its impact on glycemic control. We present in-depth methodologies for conducting Oral Glucose Tolerance Tests (OGTT) and utilizing Continuous Glucose Monitoring (CGM) systems in canine subjects.

Introduction: The Case for a Low-Glycemic Carbohydrate

Palatinose™ (the commercial name for isomaltulose) is a naturally occurring disaccharide composed of glucose and fructose, linked by a strong α-1,6-glycosidic bond.[2][3] Unlike the α-1,2 bond in sucrose, this unique linkage results in a significantly slower enzymatic hydrolysis in the small intestine.[3][4][5] This property positions Palatinose™ as a slow-release carbohydrate, providing a sustained and balanced energy supply without the sharp peaks in blood glucose and insulin levels typically associated with highly digestible sugars.[3]

With over 50% of dogs in Western countries being classified as overweight or obese, the need for dietary interventions that support metabolic health is critical.[1] Low-glycemic diets have demonstrated benefits for weight management and metabolic health in canines.[1] Palatinose™ offers a promising ingredient for formulating pet foods that help control blood sugar levels and manage weight.[1][6] Its safety and tolerability have been well-established in animal studies and it is recognized as Generally Recognized as Safe (GRAS) by the U.S. FDA.[6][7]

Mechanism of Action: Sustained Energy Release

The key to Palatinose™'s functionality lies in its molecular structure. The α-1,6-glycosidic bond between its glucose and fructose units is much more stable than the α-1,2 bond of sucrose.[5]

Causality: This structural difference means that the sucrase-isomaltase enzyme complex in the small intestine hydrolyzes Palatinose™ at a much slower rate—approximately 4 to 5 times slower than sucrose.[5]

This leads to several physiological consequences:

-

Low Glycemic and Insulinemic Response: The slow cleavage results in a gradual release of glucose and fructose into the bloodstream, preventing a rapid surge in blood glucose (hyperglycemia) and the corresponding high demand for insulin.[1][4][8] Studies in dogs have confirmed that isomaltulose significantly lowers blood glucose and insulin responses compared to sucrose or maltodextrin.[1]

-

Sustained Energy Supply: Because digestion and absorption occur along the entire length of the small intestine, Palatinose™ provides a more prolonged energy source.[5] This can be beneficial for working dogs, athletic animals, or any canine requiring steady energy levels.

-

Gut Hormone Modulation: Research suggests that Palatinose™ can influence the release of gut hormones like GLP-1, which plays a role in satiety and glycemic control.[9]

Diagram: Comparative Carbohydrate Digestion

The following diagram illustrates the differential digestion rates of sucrose and Palatinose™ in the canine small intestine.

Caption: Digestion pathway of high vs. low-glycemic carbohydrates.

Experimental Design & Protocols

To rigorously evaluate the glycemic effects of Palatinose™ in canines, a well-controlled study design is paramount. This section outlines the critical components, from subject selection to data analysis, and provides detailed protocols for two primary assessment methods.

3.1 Study Design & Subject Selection

-

Design: A randomized, controlled, crossover design is the gold standard for nutritional studies. This design minimizes the effect of individual variation, as each dog serves as its own control. A sufficient washout period (e.g., 7-14 days) between dietary phases is crucial to prevent carryover effects.

-

Subjects: Healthy adult dogs of a specific breed (e.g., Beagles are common in research) or mixed breeds with similar body weights and conditions should be used. Subjects should be screened for any underlying health issues, particularly metabolic or gastrointestinal conditions. A baseline blood panel and urinalysis are recommended.[10]

3.2 Diet Formulation

To isolate the effect of the carbohydrate source, the control and test diets must be isocaloric and balanced for all other key nutrients (protein, fat, fiber, vitamins, and minerals). The only significant variable should be the primary carbohydrate source.

Expertise Insight: The palatability of the diets must be confirmed to be similar to ensure equal consumption. The physical form (e.g., extruded kibble) should also be identical, as this can influence digestion and absorption rates.